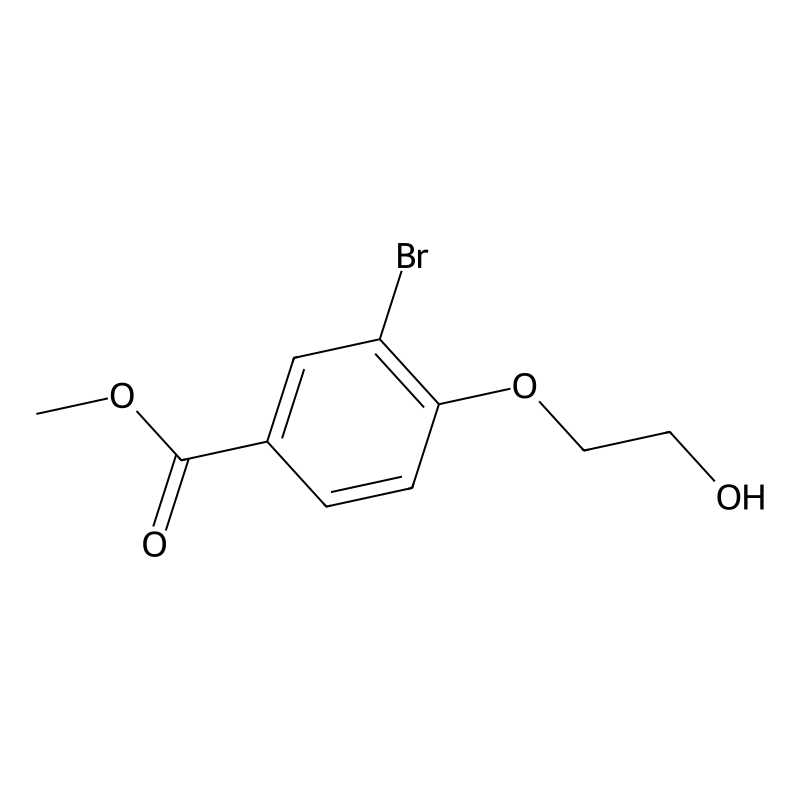

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is an organic compound that belongs to the class of benzoates, characterized by its molecular formula and a molar mass of approximately 261.07 g/mol. This compound features a bromine atom located at the 3-position and a hydroxyethoxy group at the 4-position on the benzene ring. The unique combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to various substituted derivatives. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide under basic conditions.

- Oxidation Reactions: The hydroxyethoxy group can undergo oxidation to form aldehydes or carboxylic acids, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Reactions: The ester functional group can be reduced to form alcohols, with reducing agents like lithium aluminum hydride or sodium borohydride being commonly employed.

Research indicates that methyl 3-bromo-4-(2-hydroxyethoxy)benzoate exhibits potential biological activities. It has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications. The exact mechanisms of action may involve interactions with specific enzymes or cellular receptors, leading to physiological effects that warrant further exploration in biochemical assays .

The synthesis of methyl 3-bromo-4-(2-hydroxyethoxy)benzoate typically involves the esterification of 3-bromo-4-(2-hydroxyethoxy)benzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion to the ester. Additionally, industrial methods may utilize continuous flow processes for improved efficiency and yield in production.

This compound has diverse applications across various fields:

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Studies: Used as a probe in biochemical assays to investigate enzyme activities and protein interactions.

- Pharmaceutical Development: Explored for potential therapeutic uses due to its biological activity.

- Material Science: Employed in the production of polymers and other materials with tailored properties .

Studies on methyl 3-bromo-4-(2-hydroxyethoxy)benzoate's interactions reveal its potential to inhibit specific enzymes or interact with cellular receptors. These interactions are crucial for understanding its biological effects and therapeutic potential. Further research is necessary to elucidate the detailed pathways involved in its mechanism of action .

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate can be compared with several similar compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate | Bromine at 4-position, hydroxyethoxy at 3-position | Different substitution pattern affects reactivity |

| Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | Hydroxyethoxy at both positions | Potentially different biological activity due to placement |

| Methyl 3-bromo-4-hydroxybenzoate | Bromine at 3-position, hydroxyl group instead of hydroxyethoxy | Lacks ethylene glycol moiety, affecting solubility and reactivity |

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate stands out due to its specific combination of bromine and hydroxyethoxy groups, which enhance its reactivity and biological activity compared to similar compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate (C$${10}$$H$${11}$$BrO$$_5$$) is characterized by a benzoate backbone substituted with a bromine atom at the 3-position and a 2-hydroxyethoxy group at the 4-position. The molecular structure integrates both hydrophilic (hydroxyethoxy) and lipophilic (bromine, methyl ester) moieties, enabling diverse reactivity and solubility profiles.

- Molecular Formula: C$${10}$$H$${11}$$BrO$$_5$$

- Molecular Weight: 291.10 g/mol (calculated).

- Structural Features:

- Aromatic ring with electron-withdrawing bromine and ester groups.

- Hydroxyethoxy side chain capable of hydrogen bonding.

The compound’s SMILES notation is COC(=O)C1=CC(=C(C=C1)Br)OCCO, and its InChIKey is ADMNPQQISUIDAX-UHFFFAOYSA-N (derived from analogous structures). The hydroxyethoxy group adopts a bent conformation, as observed in related methoxymethoxy-substituted benzoates.

Historical Development in Synthetic Organic Chemistry

The synthesis of brominated benzoate esters has evolved significantly, driven by their utility in pharmaceuticals. Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate can be synthesized through a three-step route inspired by patented methodologies:

Esterification:

Etherification:

- The hydroxy group is functionalized with ethylene glycol under Mitsunobu conditions or using a base (e.g., K$$2$$CO$$3$$) with ethylene carbonate.

Purification:

- Crystallization from ethanol/water mixtures yields the final product.

Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 4-bromoacetyl-2-methyl benzoate, could further modify the bromine site for advanced intermediates.

Significance in Pharmaceutical Intermediate Synthesis

Brominated benzoates are pivotal in drug discovery due to their electrophilic reactivity and ability to modulate pharmacokinetics. Key applications include:

- Anti-HIV Agents: Analogues like methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) are intermediates in protease inhibitors.

- Anticancer Drugs: Bromine serves as a leaving group in Suzuki-Miyaura couplings to attach aryl moieties.

- Aldose Reductase Inhibitors: The hydroxyethoxy group participates in hydrogen bonding with enzyme active sites.

The hydroxyethoxy group enhances water solubility, addressing a common limitation of brominated aromatics.